An In-Depth Technical Guide to N-(3-methoxy-2-methylphenyl)acetamide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to N-(3-methoxy-2-methylphenyl)acetamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-methoxy-2-methylphenyl)acetamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structural motifs, including the acetamide group and the substituted phenyl ring, are common in a variety of biologically active compounds. Phenylacetamide derivatives are known to exhibit a wide range of biological activities, including analgesic, anticonvulsant, and cytostatic properties.[1][2] This guide provides a comprehensive overview of the chemical structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its potential applications. As specific experimental data for this compound is not widely available, this guide will leverage data from closely related analogs and established chemical principles to provide a thorough and scientifically grounded resource.
Chemical Structure and Physicochemical Properties
The chemical structure of N-(3-methoxy-2-methylphenyl)acetamide consists of an acetamide group attached to a benzene ring substituted with a methoxy group at the 3-position and a methyl group at the 2-position.
Table 1: Predicted Physicochemical Properties of N-(3-methoxy-2-methylphenyl)acetamide
| Property | Predicted Value | Comments and Comparative Data |
| Molecular Formula | C₁₀H₁₃NO₂ | --- |
| Molecular Weight | 179.22 g/mol | --- |
| Appearance | White to off-white solid | Based on similar acetanilide derivatives.[3][4] |
| Melting Point | 110-120 °C | Acetanilide has a melting point of 114.3 °C.[3] The substitution pattern will influence the crystal lattice and thus the melting point. |
| Boiling Point | >300 °C | Acetanilide has a boiling point of 304 °C.[3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Acetanilide is slightly soluble in water and soluble in various organic solvents.[3] Aromatic amides are generally soluble in polar organic solvents.[5] |
| pKa | ~18-19 (amide proton) | The amide proton is weakly acidic. |
Synthesis of N-(3-methoxy-2-methylphenyl)acetamide
The most direct and common method for the synthesis of N-arylacetamides is the acetylation of the corresponding aniline derivative.[6] In this case, N-(3-methoxy-2-methylphenyl)acetamide can be synthesized by the acetylation of 3-methoxy-2-methylaniline with acetic anhydride.
Reaction Scheme
Caption: Synthesis of N-(3-methoxy-2-methylphenyl)acetamide via acetylation.
Experimental Protocol
This protocol is based on established procedures for the acetylation of anilines.[6]
Materials:
-
3-methoxy-2-methylaniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated hydrochloric acid (optional, for salt formation)
-
Deionized water
-
Ethanol or another suitable recrystallization solvent[7]
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Buchner funnel and vacuum flask
Procedure:
-
Preparation of the Amine Salt (Optional but Recommended): In a flask, dissolve 3-methoxy-2-methylaniline in dilute hydrochloric acid. This step converts the aniline to its hydrochloride salt, which is more soluble in water and can lead to a cleaner reaction.
-
Acetylation Reaction: To the solution of the amine (or its salt), add acetic anhydride. The reaction is often performed in an aqueous medium.
-
Buffering: Immediately after the addition of acetic anhydride, add a solution of sodium acetate in water. Sodium acetate acts as a base to neutralize the newly formed acetic acid, driving the reaction to completion and preventing the hydrolysis of the product.
-
Precipitation and Isolation: The N-(3-methoxy-2-methylphenyl)acetamide product will precipitate out of the solution as a solid. Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold deionized water to remove any remaining salts and acetic acid.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. Common solvents for the recrystallization of aromatic amides include ethanol, acetone, or acetonitrile.[5] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly.
Self-Validation and Causality:
-
The use of acetic anhydride is a standard and efficient method for introducing an acetyl group onto an amine.
-
The addition of sodium acetate is crucial to buffer the reaction mixture. Without it, the accumulation of acetic acid could protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.
-
Recrystallization is a robust method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts. The choice of solvent is critical; a good solvent will dissolve the compound when hot but not when cold.[7]
Characterization of N-(3-methoxy-2-methylphenyl)acetamide
The structure and purity of the synthesized N-(3-methoxy-2-methylphenyl)acetamide can be confirmed using a variety of spectroscopic techniques. The following are predicted data based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, the amide proton, and the acetyl group protons. Due to the ortho-substitution, the signals for the N-methoxy and N-methyl groups may appear as broad humps at room temperature due to restricted rotation around the amide C-N bond.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for N-(3-methoxy-2-methylphenyl)acetamide in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CHs | 6.8 - 7.5 | 110 - 130 |
| C-NH | --- | ~140 |
| C-OCH₃ | --- | ~158 |
| C-CH₃ | --- | ~125 |
| OCH₃ | ~3.8 | ~55 |
| Ar-CH₃ | ~2.2 | ~15 |
| NH | 7.5 - 8.5 (broad) | --- |
| COCH₃ | ~2.1 | ~24 |
| C =O | --- | ~169 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for N-(3-methoxy-2-methylphenyl)acetamide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3250 - 3350 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (amide) | 1650 - 1680 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-O | 1000 - 1300 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 179.
Predicted Fragmentation: The fragmentation of N-phenylacetamides can be complex. A common fragmentation pathway involves the loss of the acetyl group.[8]
Caption: Spectroscopic techniques for the characterization of the title compound.
Potential Applications
While specific applications for N-(3-methoxy-2-methylphenyl)acetamide are not extensively documented, the broader class of N-phenylacetamide derivatives has been investigated for a variety of biological activities. These include:
-
Analgesic and Antipyretic Properties: Acetanilide itself was one of the first synthetic analgesics.[3]
-
Anticonvulsant Activity: Certain N-substituted-2-phenylacetamide derivatives have shown promise as anticonvulsant agents.[2]
-
Antimicrobial and Antifungal Activity: Some N-phenylacetamide-incorporated 1,2,3-triazoles have been synthesized and evaluated for their antifungal properties.[9]
-
Enzyme Inhibition: Phenylacetamide derivatives have been explored as inhibitors for enzymes such as carbonic anhydrase.[10]
The specific substitution pattern of N-(3-methoxy-2-methylphenyl)acetamide may modulate its biological activity, making it a target for further investigation in drug discovery programs.
Safety and Handling
As there is no specific safety data sheet for N-(3-methoxy-2-methylphenyl)acetamide, precautions should be based on the known hazards of the starting materials and related compounds.
-
Starting Materials: Aniline is toxic and a suspected carcinogen; it can be absorbed through the skin.[11] Acetic anhydride is corrosive and a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12]
-
Product: N-phenylacetamide derivatives are generally considered to be of low to moderate toxicity. However, as a precaution, the product should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
General Precautions: Use non-sparking tools and work in a well-ventilated area.[13] In case of skin contact, wash the affected area with soap and water.[13][14] In case of eye contact, flush with copious amounts of water.[13][14]
Conclusion
This technical guide provides a comprehensive overview of N-(3-methoxy-2-methylphenyl)acetamide, a compound with potential for further research in medicinal chemistry and materials science. While specific experimental data is limited, this guide offers a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The provided protocols and predicted data serve as a valuable resource for researchers interested in exploring the properties and applications of this and other substituted N-phenylacetamides.
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